Cas no 310442-40-1 (methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate)
methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid, 4-chloro-5-methyl-, methyl ester
- 4-CHLORO-5-METHYL-PYRROLO[2,1-F][1,2,4]TRIAZINE-6-CARBOXYLIC ACID METHYL ESTER
- 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid methyl ester
- methyl 4-chloro-5- methylpyrrolo[1,2-f][1,2,4] triazine-6-carboxylate
- Methyl 4-chloro-5-methylpyrrolo-[2,1-f][1,2,4]triazine-6-carboxylate
- methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
- 4-chloro-5-methyl-6-carbomethoxypyrrolo[2,1-f][1,2,4]triazine
- AKOS015949441
- P10912
- PB16263
- 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacidmethylester
- FT-0685180
- MFCD10565690
- CS-0333167
- Methyl4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
- J-522331
- DTXSID30620553
- METHYL 4-CHLORO-5-METHYLPYRROLO[1,2-F][1,2,4]TRIAZINE-6-CARBOXYLATE
- 310442-40-1
- SCHEMBL1228138
- VRETWQDNVUPEIR-UHFFFAOYSA-N
-
- MDL: MFCD10565690
- Inchi: 1S/C9H8ClN3O2/c1-5-6(9(14)15-2)3-13-7(5)8(10)11-4-12-13/h3-4H,1-2H3
- InChI Key: VRETWQDNVUPEIR-UHFFFAOYSA-N
- SMILES: ClC1C2=C(C)C(C(=O)OC)=CN2N=CN=1
Computed Properties
- Exact Mass: 225.03100
- Monoisotopic Mass: 225.0305042g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 56.5Ų
Experimental Properties
- PSA: 56.49000
- LogP: 1.47770
methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM516770-250mg |
Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
310442-40-1 | 97% | 250mg |
$265 | 2022-06-11 | |
| Chemenu | CM516770-1g |
Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
310442-40-1 | 97% | 1g |
$563 | 2022-06-11 | |
| Chemenu | CM516770-5g |
Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
310442-40-1 | 97% | 5g |
$1719 | 2022-06-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010338-1G |
methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
310442-40-1 | 95% | 1g |
¥ 2,739.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010338-100mg |
methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
310442-40-1 | 95% | 100mg |
¥817.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010338-250mg |
methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
310442-40-1 | 95% | 250mg |
¥1094.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010338-500mg |
methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
310442-40-1 | 95% | 500mg |
¥1826.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010338-1g |
methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
310442-40-1 | 95% | 1g |
¥2737.0 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403837-1g |
Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
310442-40-1 | 98% | 1g |
¥3884.00 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010338-100.0mg |
methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
310442-40-1 | 95% | 100.0mg |
¥817.0000 | 2025-04-11 |
methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Suppliers
methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Introduction to Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS No. 310442-40-1)
Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by its CAS number 310442-40-1, belongs to the class of triazine derivatives, which are known for their broad spectrum of biological activities. The presence of both chloro and methyl substituents in its structure contributes to its reactivity and potential applications in drug development.
The molecular structure of Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate features a fused ring system consisting of a pyrrole ring and a triazine ring. This unique arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable scaffold for designing novel therapeutic agents. The chloro substituent at the 4-position enhances the electrophilicity of the compound, facilitating further functionalization and allowing for the exploration of diverse chemical modifications.
In recent years, there has been growing interest in triazine derivatives as potential candidates for treating various diseases, including cancer and infectious disorders. The pyrrolo[2,1-f][1,2,4]triazine core has been shown to exhibit inhibitory activity against several enzymes and receptors involved in pathogenic processes. For instance, studies have demonstrated that derivatives of this class can interfere with key metabolic pathways in cancer cells, leading to their proliferation arrest or apoptosis. The methyl group at the 5-position may play a role in modulating the compound's solubility and bioavailability, which are critical factors in drug design.
One of the most compelling aspects of Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is its potential as a prodrug or intermediate in the synthesis of more complex molecules. The carboxylate group at the 6-position provides a site for further derivatization, allowing chemists to attach various pharmacophores or functional groups that can enhance target specificity and therapeutic efficacy. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies, where researchers can systematically modify different parts of the molecule to optimize its biological activity.
Recent advancements in computational chemistry have also contributed to the understanding of Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate's behavior. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets such as enzymes and receptors. These simulations have helped identify key binding pockets and residues that are crucial for its activity. By leveraging these insights, researchers can design more effective derivatives with improved pharmacokinetic profiles.
The synthesis of Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as chlorination and esterification. The use of advanced catalytic systems has recently been explored to improve reaction efficiency and minimize byproduct formation. These innovations not only streamline the synthetic process but also make it more environmentally sustainable.
In conclusion, Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS No. 310442-40-1) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it an attractive scaffold for drug discovery efforts aimed at treating various diseases. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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